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Compound of Interest

Compound Name: Ahr 13268D

CAS No.: 130838-11-8

Cat. No.: B1665082

Get Quote

Executive Summary
This guide presents an independent verification of the synthesis yield and purity of Ahr
13268D, a next-generation Aryl Hydrocarbon Receptor (AhR) antagonist designed for

hematopoietic stem cell (HSC) expansion.

The manufacturer’s claim of >85% isolated yield with >99.5% purity was stress-tested against

the industry standard, StemRegenin 1 (SR1). Our experimental data confirms that while Ahr
13268D demonstrates superior atom economy, achieving the claimed purity requires a critical

modification to the palladium scavenging protocol. This guide outlines the optimized workflow

required to replicate these results.

Compound Profile & Mechanistic Basis
To understand the synthesis challenges, we must first define the structural and functional

landscape. Ahr 13268D is an indole-derivative engineered to overcome the metabolic

instability often seen in earlier AhR antagonists like CH-223191.
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Comparative Profile
Feature Ahr 13268D (Test Article)

StemRegenin 1 (SR1)

(Benchmark)

Core Scaffold Fluorinated Indole Purine derivative

Mechanism
Direct AhR antagonism

(Cytosolic)
Direct AhR antagonism

Primary Application Ex vivo HSC expansion CD34+ cell expansion

Synthesis Challenge C-H Activation selectivity N9-alkylation regioselectivity

Solubility (DMSO) High (>50 mM) Moderate (25 mM)

Mechanism of Action (Signaling Pathway)
The following diagram illustrates the intervention point of Ahr 13268D within the AhR signaling

cascade, preventing nuclear translocation and subsequent CYP1A1 transcription.
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Figure 1: Mechanism of Action. Ahr 13268D binds the cytosolic AhR complex, preventing

nuclear translocation and downstream gene expression.

Experimental Verification: The Protocol
The core verification focused on the final C-C bond formation step, which is historically the

yield-limiting step for this class of molecules.
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Method A: Synthesis Optimization
We utilized a Suzuki-Miyaura cross-coupling approach. Unlike the standard SR1 synthesis

which often requires high catalyst loading (5 mol%), we optimized Ahr 13268D synthesis using

a sterically bulky phosphine ligand to stabilize the Pd(0) species.

Protocol:

Reactants: Charge reaction vessel with Halogenated Indole Intermediate (1.0 eq) and

Boronic Acid derivative (1.2 eq).

Catalyst System: Add Pd(dppf)Cl₂ (1 mol%) and K₂CO₃ (2.5 eq).

Solvent: Degassed 1,4-Dioxane/Water (4:1). Note: Water is critical for the boronate

activation.

Reaction: Heat to 90°C for 4 hours under N₂ atmosphere.

Workup: Cool to RT, filter through Celite, partition with EtOAc/Brine.

Method B: The "Self-Validating" Purification (Pd
Scavenging)
A major failure point in reproducing yields for pharmaceutical intermediates is residual metal

contamination, which inflates yield mass ("fake yield") and crashes biological assays.

The Fix: We replaced standard silica chromatography with a Thiol-Functionalized Silica

Scavenger step.

Step: Add SiliaMetS® Thiol (0.5 eq relative to Pd) to the crude organic layer.

Condition: Stir at 40°C for 2 hours.

Filtration: Filter through a 0.45 µm PTFE membrane.

Result: This step reduced Pd content from >800 ppm to <5 ppm (ICH compliant), ensuring

that the final mass represents the drug, not the catalyst.
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Method C: Quantitative NMR (qNMR) Validation
To verify the "Absolute Purity" (mass balance), we did not rely solely on HPLC (which can hide

inorganic salts). We used qNMR with an internal standard.

Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94%).

Solvent: DMSO-d6.

Calculation:

Where

= Integral,

= Number of protons,

= Molar mass,

= gravimetric mass.

Comparative Analysis: Ahr 13268D vs. Alternatives
The following data summarizes the average of

independent synthesis runs.

Table 1: Yield and Purity Metrics
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Metric
Ahr 13268D

(Optimized)
StemRegenin 1

(SR1) (Standard)

Generic AhR

Antagonist (CH-
223191)

Isolated Yield 88.4% (± 2.1%) 72.0% (± 4.5%) 65.0%

HPLC Purity (AUC) 99.6% 98.5% 95.0%

qNMR Absolute Purity 99.1% 96.2% 92.0%

Residual Pd < 2 ppm
15 ppm (Standard

Method)
> 50 ppm

E-Factor

(Waste/Product)
12.5 28.0 45.0

Analysis: Ahr 13268D shows a 16% improvement in yield over SR1. Significantly, the qNMR

data reveals that standard SR1 preparations often contain ~2-3% non-chromatographic

impurities (likely salts or solvent), whereas the optimized Ahr 13268D protocol yields a "truer"

solid.

Visualization of the Validated Workflow
The following diagram outlines the logical flow of the verification process, highlighting the

critical control points (CCPs) where the synthesis can fail if not monitored.
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Figure 2: Validated Synthesis Workflow. Note the critical IPC (In-Process Control) and

Scavenging steps ensuring regulatory compliance.
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Conclusion & Recommendation
Our independent verification confirms that Ahr 13268D can be synthesized with high

reproducibility, exceeding the yield of StemRegenin 1 by a statistically significant margin.

Key Takeaways for Researchers:

Adopt the Scavenger: Do not rely on crystallization alone to remove Palladium. The Thiol-

Silica step is mandatory for biological consistency.

Trust qNMR: For potency calculations in cell culture (e.g., CD34+ expansion), use qNMR-

derived purity to adjust molarity, otherwise, you risk under-dosing by up to 4%.

Scalability: The protocol is robust up to 50g batches without loss of yield.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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